molecular formula C13H20O B12656707 2,2-Dimethyl-1-phenylpentan-3-ol CAS No. 93963-37-2

2,2-Dimethyl-1-phenylpentan-3-ol

Cat. No.: B12656707
CAS No.: 93963-37-2
M. Wt: 192.30 g/mol
InChI Key: VQTSUDONSIEYQP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylpentan-3-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol characterized by a phenyl group attached to the first carbon and two methyl groups attached to the second carbon of a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-phenylpentan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2,2-dimethylpentan-3-one under anhydrous conditions to yield the desired alcohol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Another method involves the reduction of 2,2-dimethyl-1-phenylpentan-3-one using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually performed in a solvent like tetrahydrofuran or diethyl ether, and the reaction mixture is stirred at room temperature until the reduction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. The reaction is conducted under high pressure and temperature to ensure complete conversion of the ketone to the alcohol.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-phenylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: 2,2-Dimethyl-1-phenylpentan-3-one.

    Reduction: 2,2-Dimethyl-1-phenylpentane.

    Substitution: 2,2-Dimethyl-1-phenylpentan-3-chloride or 2,2-Dimethyl-1-phenylpentan-3-bromide.

Scientific Research Applications

2,2-Dimethyl-1-phenylpentan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a building block for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-phenylpropan-1-ol
  • 2,2-Dimethyl-1-phenylbutan-3-ol
  • 2,2-Dimethyl-1-phenylhexan-3-ol

Uniqueness

2,2-Dimethyl-1-phenylpentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon and a phenyl group at the first carbon makes it different from other similar compounds, leading to unique reactivity and applications.

Properties

CAS No.

93963-37-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,2-dimethyl-1-phenylpentan-3-ol

InChI

InChI=1S/C13H20O/c1-4-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9,12,14H,4,10H2,1-3H3

InChI Key

VQTSUDONSIEYQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)CC1=CC=CC=C1)O

Origin of Product

United States

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